molecular formula C7H12O3 B024887 Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate CAS No. 100939-33-1

Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate

Cat. No. B024887
M. Wt: 144.17 g/mol
InChI Key: JXQRMKFKECKIRE-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate, also known as methyl (S)-(-)-3-(2-methoxy-2-oxoethyl)oxirane-2-carboxylate, is a chiral epoxide compound that has gained significant attention in scientific research due to its potential applications in organic synthesis and as a building block for the synthesis of biologically active compounds.

Mechanism Of Action

The mechanism of action of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate is not well understood. However, it is believed to act as a chiral epoxide, which can react with a variety of nucleophiles to form new compounds. This reaction can be used in organic synthesis to produce chiral compounds with high enantiomeric purity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate. However, studies have shown that this compound can be toxic to cells at high concentrations and may cause DNA damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in lab experiments is its ability to act as a chiral epoxide, which can be used to produce chiral compounds with high enantiomeric purity. However, one of the main limitations of this compound is its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in scientific research. One potential area is the development of new synthetic routes for the production of this compound. Another area of interest is the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate as a catalyst in organic synthesis reactions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate can be synthesized using a variety of methods, including asymmetric epoxidation, diastereoselective epoxidation, and Sharpless epoxidation. One of the most common methods involves the use of Sharpless epoxidation, which involves the reaction of an alkene with a chiral catalyst to produce a chiral epoxide. The resulting product is then hydrolyzed to obtain Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate.

Scientific Research Applications

Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate has been widely used in scientific research as a building block for the synthesis of biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound has shown potential as a catalyst in organic synthesis reactions.

properties

CAS RN

100939-33-1

Product Name

Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-4(2)5-6(10-5)7(8)9-3/h4-6H,1-3H3/t5-,6+/m1/s1

InChI Key

JXQRMKFKECKIRE-RITPCOANSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](O1)C(=O)OC

SMILES

CC(C)C1C(O1)C(=O)OC

Canonical SMILES

CC(C)C1C(O1)C(=O)OC

synonyms

threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, methyl ester (9CI)

Origin of Product

United States

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